2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide is a synthetic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and a side chain containing an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Sulfanyl Group: The imidazole ring is then functionalized with a sulfanyl group using thiolation reactions, often employing thiourea or similar reagents.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Imidazole and Pyridine Rings: The final step involves coupling the imidazole and pyridine rings through a nucleophilic substitution reaction, where the chloro group on the pyridine ring is displaced by the sulfanyl group on the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity . The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide: .
2-chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine: .
Uniqueness
2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-17-6-4-16-12(17)19-7-5-15-11(18)9-2-3-14-10(13)8-9/h2-4,6,8H,5,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZCRPRPSSELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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